Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine coreThe imidazo[1,2-a]pyridine scaffold is known for its presence in various pharmaceutical drugs, making it a valuable structure for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate typically involves the cycloisomerization of N-propargylpyridiniums. This process can be promoted by sodium hydroxide under ambient and aqueous conditions, resulting in high yields within a short reaction time . Another method involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by functionalization through metal-catalyzed coupling reactions .
Industrial Production Methods: Industrial production of this compound may utilize scalable and efficient synthetic routes, such as the sodium hydroxide-promoted cycloisomerization, which offers a rapid and metal-free approach. This method is advantageous due to its high space-time yield and environmentally friendly conditions .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,2-a]pyridine core.
Substitution: Substitution reactions, such as halogenation, can be used to introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Metal-free oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated derivatives of the compound .
Scientific Research Applications
Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its presence in the core structure of various pharmaceutical drugs.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent scaffold of the compound.
Trifluoromethyl-substituted heterocycles: Compounds with similar trifluoromethyl groups attached to different heterocyclic cores.
Uniqueness: Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific combination of the imidazo[1,2-a]pyridine core and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)6-5-15-7(10(11,12)13)3-2-4-8(15)14-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQLOTGMDANBQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=N1)C=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856474 |
Source
|
Record name | Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206984-51-1 |
Source
|
Record name | Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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